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molecular formula C8H10ClN5O3 B8293486 2-Amino-6-chloro-9-(2,3-dihydroxyprop-1-oxy)purine

2-Amino-6-chloro-9-(2,3-dihydroxyprop-1-oxy)purine

Cat. No. B8293486
M. Wt: 259.65 g/mol
InChI Key: YFROQGQKRDHIPV-UHFFFAOYSA-N
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Patent
US04965270

Procedure details

A solution of 9-allyloxy-2-amino-6-chloropurine (374 mg, 1.66 mmol) and osmium tetroxide (catalytic) in acetone (10 ml) and water (10 ml) was treated with 4-methylmorpholine N-oxide (290 mg, 2.49 mmol) and stirred under nitrogen at 25° C. for 16 hours. The reaction was evaporated to dryness under reduced pressure and the residue chromatographed on silica gel (eluted with acetone) affording the title compound (325 mg, 76%), m.p. 173°-5° C. UV: λmax (MeOH) 224 (ε 26,400), 310 (ε 7,600) nm. IR: υmax (KBr) 3500, 3410, 3330, 3200, 3100, 1645, 1630, 1615, 1560, 1520, 1470 cm-1. 1H NMR: δH [(CD3)2SO] 3.42 (2H, m, CH2OH), 3.78 (1H, m, CHOH), 4.20 (1H, dd, J=10.7, 7.3 Hz, CH2ON), 4.41 ( 1H, dd, J=10.7, 3.2 Hz, CH2ON), 4.74 (1H, t, J=5.7 Hz, OH), 5.14 (1H, d, J=5.2 Hz), 7.13 (2H, br.s, NH2), 8.36 (1H, s, H-8). Found: C, 36.41; H. 3.91, N, 25.91%, M+ 259.0462. C8H10ClN5O3.0.3H2O requires C, 36.18; H, 4.04; N, 26.35%, M+ 259.0469.
Quantity
374 mg
Type
reactant
Reaction Step One
Quantity
290 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
C([O:4][N:5]1[CH:13]=[N:12][C:11]2[C:6]1=[N:7][C:8]([NH2:15])=[N:9][C:10]=2[Cl:14])C=C.C[N+]1([O-])CC[O:20]CC1.[CH3:24][C:25]([CH3:27])=[O:26]>O.[Os](=O)(=O)(=O)=O>[NH2:15][C:8]1[N:7]=[C:6]2[C:11]([N:12]=[CH:13][N:5]2[O:4][CH2:24][CH:25]([OH:26])[CH2:27][OH:20])=[C:10]([Cl:14])[N:9]=1

Inputs

Step One
Name
Quantity
374 mg
Type
reactant
Smiles
C(C=C)ON1C2=NC(=NC(=C2N=C1)Cl)N
Name
Quantity
290 mg
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred under nitrogen at 25° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel (eluted with acetone)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC(=C2N=CN(C2=N1)OCC(CO)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 325 mg
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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